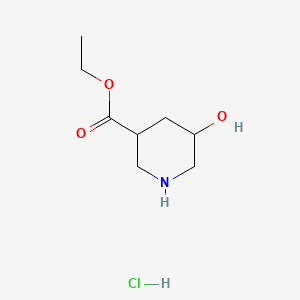

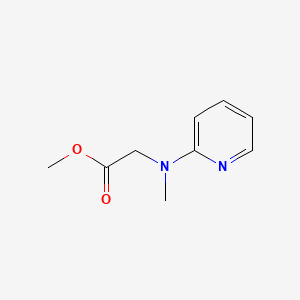

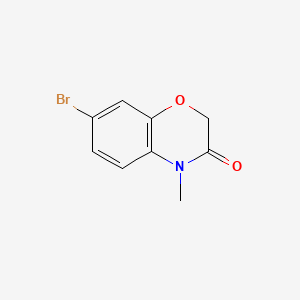

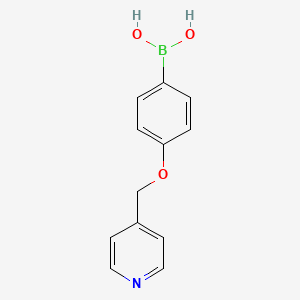

Methyl 2-(methyl(pyridin-2-yl)amino)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 2-(methyl(pyridin-2-yl)amino)acetate” is a chemical compound . It is used in various fields of research and has a wide range of applications .

Synthesis Analysis

The synthesis of compounds similar to “Methyl 2-(methyl(pyridin-2-yl)amino)acetate” often involves pyridinium salts . These salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics . A high yield synthetic route for a similar compound was established using 2-nitropyridine as raw material .Molecular Structure Analysis

The molecular structure of “Methyl 2-(methyl(pyridin-2-yl)amino)acetate” can be analyzed using X-ray crystallography . This technique can reveal characteristic torsion angles and indicate a high rotational freedom of the pyridyl group linked at C1 and C4 .Chemical Reactions Analysis

The reactivity of compounds similar to “Methyl 2-(methyl(pyridin-2-yl)amino)acetate” has been studied . For example, in the reaction of a similar compound, an in situ transesterification was observed in the presence of EtOH and PrOH .Physical And Chemical Properties Analysis

“Methyl 2-(methyl(pyridin-2-yl)amino)acetate” has a boiling point of 103 °C/0.5 mmHg, a density of 1.119 g/mL at 25 °C, and a refractive index of n 20/D 1.506 . It is a clear liquid with a color ranging from light yellow to amber to dark green .Aplicaciones Científicas De Investigación

Anti-Fibrosis Activity:

The compound has been investigated for its anti-fibrotic properties. In a study by Gu et al., a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated against immortalized rat hepatic stellate cells (HSC-T6). Among these compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Their IC50 values were 45.69 μM and 45.81 μM , respectively. Additionally, these compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs .

Antimicrobial Activity:

Aromatic and heteroaromatic N-methyl-N-(2-pyridyl)-hydrazones derived from this compound have been synthesized and characterized. These hydrazones exhibit antimicrobial activity and are suitable for protecting industrial materials against microorganisms and pests. Mass spectrometry is commonly used to characterize N-methyl-N-(2-pyridyl)hydrazone carboxaldehydes .

Metal Complex Formation and Spectrophotometric Determination:

Hydrazones, including those containing pyridyl moieties, play a crucial role in forming complexes with transition metal ions. They are used as chromogenic reagents for spectrophotometric determination of metal ions. The sensitivity and selectivity of pyridylhydrazones toward metal ions make them valuable for pharmaceutical analysis and biological research .

Chemogenic Reagents for Trace Element Determination:

New sensitive chemogenic reagents based on N-methyl heterocyclic hydrazones have been developed for the determination of trace elements. These multidentate ligands show promise for selective spectrophotometric determination of transition metals .

Transition Metal Catalysis and Ligands:

Bipyridines and their derivatives, including those related to this compound, serve as fundamental components in various applications. They are used as ligands in transition-metal catalysis, photosensitizers, and in supramolecular structures .

Synthesis of 2-Methylpyridines via α-Methylation:

This compound can be used as a precursor for the synthesis of 2-methylpyridines. A simplified bench-top continuous flow setup allows efficient α-methylation, producing α-methylated pyridines in a greener fashion compared to conventional batch reactions .

Mecanismo De Acción

Target of Action

Methyl 2-(methyl(pyridin-2-yl)amino)acetate, also known as N-Methyl-N-(2-pyridyl)glycine Methyl Ester, is a compound that has been found to have potential biological activitiesSimilar compounds, such as 2-aminopyrimidine derivatives, have been tested for their in vitro activities against organisms likeTrypanosoma brucei rhodesiense and Plasmodium falciparum NF54 . These organisms are causative agents of sleeping sickness and malaria, respectively .

Mode of Action

It is known that the compound is an intermediate in the synthesis of other compounds

Biochemical Pathways

Similar compounds have been found to exhibit antitrypanosomal and antiplasmodial activities , suggesting that they may affect the biochemical pathways of these organisms.

Pharmacokinetics

The compound’s boiling point is 103 °c/05 mmHg (lit), and it has a density of 1119 g/mL at 25 °C (lit) . These properties may influence its bioavailability.

Result of Action

Similar compounds have been found to exhibit antitrypanosomal and antiplasmodial activities , suggesting that they may have a significant impact on the cellular functions of these organisms.

Action Environment

The compound should be stored in an inert atmosphere at room temperature . This suggests that certain environmental conditions, such as temperature and atmospheric composition, may influence the compound’s stability and efficacy.

Propiedades

IUPAC Name |

methyl 2-[methyl(pyridin-2-yl)amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-11(7-9(12)13-2)8-5-3-4-6-10-8/h3-6H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMVHRPVEMXIEQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)OC)C1=CC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10733938 |

Source

|

| Record name | Methyl N-methyl-N-pyridin-2-ylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(methyl(pyridin-2-yl)amino)acetate | |

CAS RN |

1250236-70-4 |

Source

|

| Record name | Methyl N-methyl-N-pyridin-2-ylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,8-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde](/img/structure/B580533.png)